Ethyl 2-cyclobutylprop-2-enoate

CAS No.: 2116815-68-8

Cat. No.: VC4439307

Molecular Formula: C9H14O2

Molecular Weight: 154.209

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2116815-68-8 |

|---|---|

| Molecular Formula | C9H14O2 |

| Molecular Weight | 154.209 |

| IUPAC Name | ethyl 2-cyclobutylprop-2-enoate |

| Standard InChI | InChI=1S/C9H14O2/c1-3-11-9(10)7(2)8-5-4-6-8/h8H,2-6H2,1H3 |

| Standard InChI Key | NZTWNZCGGMGRMR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=C)C1CCC1 |

Introduction

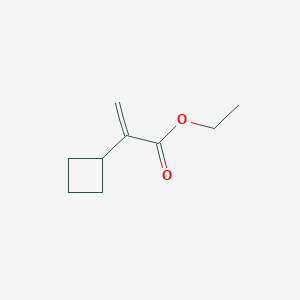

Structural and Molecular Characteristics

Chemical Architecture

Ethyl 2-cyclobutylprop-2-enoate features a cyclobutane ring fused to a prop-2-enoate group, with the ester functionality at the terminal position. The cyclobutyl group introduces significant ring strain (approximately 110 kJ/mol due to angle distortion), which enhances reactivity compared to larger cycloalkanes . The double bond in the prop-2-enoate moiety (C=C) contributes to conjugation with the carbonyl group, stabilizing the molecule while enabling electrophilic additions.

The IUPAC name is ethyl 2-cyclobutylprop-2-enoate, and its SMILES representation is C=C(C1CCC1)C(=O)OCC . The Standard InChIKey (NZTWNZCGGMGRMR-UHFFFAOYSA-N) confirms its unique stereochemical identity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.209 g/mol |

| CAS Number | 2116815-68-8 |

| SMILES | C=C(C1CCC1)C(=O)OCC |

| InChIKey | NZTWNZCGGMGRMR-UHFFFAOYSA-N |

Synthesis and Industrial Production

Laboratory Synthesis

The primary synthesis route involves esterification of 2-cyclobutylprop-2-enoic acid with ethanol under acidic conditions. Sulfuric acid catalyzes the reaction, which proceeds via nucleophilic acyl substitution:

Key steps include:

-

Acid Activation: Protonation of the carboxylic acid enhances electrophilicity.

-

Nucleophilic Attack: Ethanol attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Dehydration: Loss of water yields the ester.

Reaction conditions typically involve refluxing at 80–100°C for 6–12 hours, with yields optimized via excess ethanol or molecular sieves to absorb water .

Industrial-Scale Manufacturing

Continuous flow reactors are preferred industrially to improve heat transfer and reaction control. These systems minimize side reactions (e.g., transesterification) and enhance throughput. Catalytic alternatives, such as immobilized lipases, are under investigation for greener production .

Chemical Reactivity

Oxidation Reactions

The α,β-unsaturated ester undergoes epoxidation with peracids (e.g., mCPBA) to form an epoxide derivative:

Further oxidation with potassium permanganate cleaves the double bond, yielding dicarboxylic acid derivatives.

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, producing ethyl 2-cyclobutylpropanoate:

Selective reductions using DIBAL-H can preserve the ester while reducing other functionalities .

Substitution Reactions

The ester group undergoes nucleophilic acyl substitution with amines or alcohols, forming amides or transesterified products, respectively. For example:

Applications in Research and Industry

Organic Synthesis

The compound serves as a building block for complex molecules. Its strained cyclobutyl group facilitates [2+2] cycloadditions, useful in natural product synthesis . For instance, photochemical dimerization generates cyclobutane-linked dimers with potential pharmaceutical applications.

Biological Activity

In vitro studies demonstrate antifungal activity against Candida and Aspergillus species, with MIC values comparable to fluconazole . The mechanism likely involves inhibition of ergosterol biosynthesis, though further validation is needed.

Table 2: Antifungal Activity Overview

| Fungal Genus | MIC (μg/mL) | Reference |

|---|---|---|

| Candida albicans | 16–32 | Vulcanchem |

| Aspergillus fumigatus | 32–64 | CymitQuimica |

Industrial Uses

Ethyl 2-cyclobutylprop-2-enoate is a precursor for:

-

Flavoring Agents: Its fruity ester profile is analogous to ethyl 2-methylbut-2-enoate, a FEMA-approved flavor .

-

Polymer Additives: Copolymerization with acrylates enhances material toughness.

Comparison with Structural Analogs

Ethyl 3-Cyclobutylprop-2-enoate

This positional isomer lacks conjugation between the cyclobutyl group and the ester, reducing stability and altering reactivity. For example, epoxidation occurs more slowly due to decreased electron withdrawal.

Ethyl 2-Methylbut-2-enoate

Replacing the cyclobutyl group with a methyl branch eliminates ring strain, lowering reactivity in cycloadditions but improving volatility for flavor applications .

Table 3: Comparative Analysis of Analogous Esters

| Compound | Key Feature | Reactivity (Relative) | Applications |

|---|---|---|---|

| Ethyl 2-cyclobutylprop-2-enoate | Strained cyclobutyl | High | Pharmaceuticals, Polymers |

| Ethyl 3-cyclobutylprop-2-enoate | Non-conjugated | Moderate | Specialty chemicals |

| Ethyl 2-methylbut-2-enoate | Branched alkyl | Low | Flavors, Fragrances |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume